5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
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Overview
Description
5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a fused pyridine and indole ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . This method is known for its efficiency and high yield.
Another method involves the reduction of oxindoles to indoles, which can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . This method is particularly useful for synthesizing indole derivatives with specific substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Cl2, Br2, HNO3, H2SO4
Major Products
The major products formed from these reactions include various substituted indoles, ketones, carboxylic acids, and reduced indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . Additionally, its interaction with neurotransmitter receptors in the brain can influence neurological functions .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its aromatic properties and biological activity.
Tryptophan: An essential amino acid containing an indole ring, important for protein synthesis and neurotransmitter production.
Uniqueness
5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is unique due to its specific substituents and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
57933-35-4 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-ethyl-8-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C14H20N2/c1-3-16-13-5-4-10(2)8-11(13)12-9-15-7-6-14(12)16/h4-5,8,12,14-15H,3,6-7,9H2,1-2H3 |
InChI Key |
VRBPSCMJWXRFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CCNCC2C3=C1C=CC(=C3)C |
Origin of Product |
United States |
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